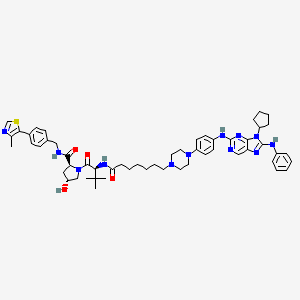

PROTAC EGFR degrader 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H70N12O4S |

|---|---|

Molecular Weight |

995.3 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[7-[4-[4-[(8-anilino-9-cyclopentylpurin-2-yl)amino]phenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H70N12O4S/c1-37-48(72-36-58-37)39-21-19-38(20-22-39)33-56-51(70)46-32-44(68)35-66(46)52(71)49(55(2,3)4)62-47(69)18-10-5-6-13-27-64-28-30-65(31-29-64)42-25-23-41(24-26-42)59-53-57-34-45-50(63-53)67(43-16-11-12-17-43)54(61-45)60-40-14-8-7-9-15-40/h7-9,14-15,19-26,34,36,43-44,46,49,68H,5-6,10-13,16-18,27-33,35H2,1-4H3,(H,56,70)(H,60,61)(H,62,69)(H,57,59,63)/t44-,46+,49-/m1/s1 |

InChI Key |

MCPFQJKJCFMAIH-CRHSMECVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degrader 4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of PROTAC EGFR degrader 4, a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR). This document details its molecular mechanism, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC (Proteolysis Targeting Chimera) EGFR degrader 4 operates by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively target and eliminate mutant EGFR. This heterobifunctional molecule consists of three key components: a ligand that binds to the target protein (mutant EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. For this compound (also known as compound P3), the recruited E3 ligase is Von Hippel-Lindau (VHL)[1].

The core mechanism unfolds in a series of orchestrated steps:

-

Ternary Complex Formation : this compound first binds to both the mutant EGFR protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (EGFR-PROTAC-VHL)[2]. This induced proximity is the cornerstone of PROTAC technology.

-

Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EGFR protein. This results in the formation of a polyubiquitin chain on the target protein[2].

-

Proteasomal Recognition and Degradation : The polyubiquitinated EGFR is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and cleaves the EGFR into small peptides, effectively eliminating it from the cell[3].

-

PROTAC Recycling : After inducing the ubiquitination of EGFR, this compound is released and can go on to recruit another EGFR and VHL molecule, acting catalytically to degrade multiple EGFR proteins[3].

Some evidence also suggests the involvement of the autophagy-lysosomal pathway in the degradation process induced by some EGFR PROTACs, which may work in concert with the proteasomal system[4].

Quantitative Data Summary

The efficacy of this compound has been quantified in various non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations. The key metrics used are DC50 (the concentration required to degrade 50% of the target protein) and IC50 (the concentration required to inhibit 50% of a biological process, such as cell growth).

| Metric | Cell Line | EGFR Mutation | Value (nM) | Reference |

| DC50 | HCC827 | del19 | 5.0 | [2] |

| H3255 | L858R | 3.3 | [2] | |

| IC50 | HCC827 | del19 | Not Specified | |

| H3255 | L858R | Not Specified |

Note: The provided search results did not contain specific IC50 values for this compound (P3) in the HCC827 and H3255 cell lines. The table reflects the available DC50 data.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with the PROTAC.

Materials:

-

Cancer cell lines (e.g., HCC827, H3255)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the percentage of EGFR degradation.

Immunoprecipitation for EGFR Ubiquitination

This protocol is used to confirm that the PROTAC-induced degradation of EGFR is mediated by ubiquitination.

Materials:

-

Cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (containing deubiquitinase inhibitors)

-

Anti-EGFR antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody for western blot

-

Wash buffer

Procedure:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a specified time.

-

Cell Lysis: Lyse the cells using a buffer that preserves ubiquitination.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-EGFR antibody to form antibody-antigen complexes.

-

Add protein A/G magnetic beads to pull down the complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blot:

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated EGFR.

-

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours).

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound.

Caption: Inhibition of Downstream Signaling by this compound.

Caption: General Experimental Workflow for PROTAC Characterization.

References

- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

PROTAC EGFR Degrader 4: A Technical Guide to Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PROTAC EGFR Degrader 4, also identified in scientific literature as compound P3. This molecule is a potent, von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of mutant Epidermal Growth factor Receptor (EGFR), a key target in non-small cell lung cancer. This guide details its chemical structure, a comprehensive synthesis protocol, quantitative biological data, and the experimental methods used for its characterization.

Chemical Structure and Overview

This compound (compound P3) is a heterobifunctional molecule composed of three key moieties: a purine-based reversible EGFR tyrosine kinase inhibitor (TKI) as the target-binding warhead, a derivative of VH032 as the VHL E3 ligase ligand, and a flexible polyethylene glycol (PEG)-based linker that covalently connects the two. The strategic combination of these components allows the molecule to simultaneously engage both EGFR and the VHL E3 ligase, initiating the process of targeted protein degradation.

Chemical Structure of this compound (P3):

(Structure elucidation based on the synthesis protocol from Zhao et al., 2020)

Systematic Name: (2S,4R)-1-((S)-2-(tert-butyl)-15-(4-(4-ethylpiperazin-1-yl)phenyl)-13-oxo-3,6,9-trioxa-12-azahexadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Synthesis Protocol

The synthesis of this compound (P3) is accomplished through a multi-step convergent synthesis pathway. The process involves the independent synthesis of the EGFR ligand-linker intermediate and the VHL ligand, followed by a final amide coupling reaction.

Scheme 1: Synthesis of this compound (P3)

(A chemical scheme diagram would be presented here, illustrating the reaction steps outlined below.)

Step 1: Synthesis of the EGFR Ligand-Linker Intermediate (Intermediate A)

-

Initial Coupling: A purine-based EGFR inhibitor core is reacted with a bifunctional linker precursor, typically a PEG chain with terminal reactive groups (e.g., a halide and a carboxylic acid). This is often achieved via a nucleophilic substitution reaction where a reactive amine on the purine core displaces the halide on the linker.

-

Reaction Conditions: The reaction is carried out in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct. The mixture is stirred at elevated temperatures (e.g., 60-80 °C) until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: The resulting intermediate, which now contains the EGFR warhead attached to the linker with a terminal carboxylic acid, is purified using column chromatography on silica gel.

Step 2: Preparation of the VHL Ligand (Intermediate B)

-

The VHL ligand, a hydroxylated proline derivative, is prepared according to established literature procedures. This typically involves multiple steps starting from protected amino acids. The final step ensures a free amine group is available for the subsequent coupling reaction.

Step 3: Final Amide Coupling

-

Activation of Carboxylic Acid: The carboxylic acid of the EGFR ligand-linker intermediate (Intermediate A) is activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), used in conjunction with a base such as DIPEA.

-

Coupling Reaction: The activated Intermediate A is then added to a solution containing the VHL ligand (Intermediate B) in an anhydrous solvent like DMF. The reaction is stirred at room temperature for several hours to overnight.

-

Final Purification: Upon completion, the final product, this compound (P3), is purified from the reaction mixture. This is typically achieved through preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity. The structure and identity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Biological Data

The biological activity of this compound (P3) has been characterized in non-small cell lung cancer cell lines harboring specific EGFR mutations. The key quantitative metrics are summarized below.[1]

| Parameter | Cell Line | EGFR Genotype | Value (nM) |

| Degradation (DC₅₀) | HCC827 | Exon 19 Deletion (del19) | 0.51 |

| Degradation (DC₅₀) | H1975 | L858R / T790M | 126.2 |

| Anti-Proliferation (IC₅₀) | HCC827 | Exon 19 Deletion (del19) | 0.83 |

| Anti-Proliferation (IC₅₀) | H1975 | L858R / T790M | 203.01 |

| Assay | Cell Line | Concentration (nM) | Result (% Apoptosis) | Time (h) |

| Apoptosis Induction | HCC827 | 10 | 31.07% | 48 |

| Apoptosis Induction | HCC827 | 100 | 44.80% | 48 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Cell Culture and Reagents

-

Cell Lines: Human non-small cell lung cancer cell lines HCC827 (EGFR del19) and H1975 (EGFR L858R/T790M) were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells were maintained in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution and stored at -20 °C. Serial dilutions were prepared in culture medium for experiments, with the final DMSO concentration kept below 0.1%.

Western Blot for Protein Degradation (DC₅₀ Determination)

-

Cell Seeding: HCC827 or H1975 cells were seeded in 6-well plates at a density of 5 x 10⁵ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (typically 24-48 hours).

-

Cell Lysis: After treatment, the medium was removed, and cells were washed twice with ice-cold phosphate-buffered saline (PBS). Cells were then lysed on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample were separated by 10% SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4 °C with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), Akt, phospho-Akt (Ser473), and β-actin (as a loading control).

-

Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Band intensities were quantified using densitometry software (e.g., ImageJ). The level of EGFR was normalized to the β-actin loading control. The DC₅₀ value was calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

Cell Proliferation Assay (IC₅₀ Determination)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight.

-

Compound Treatment: The cells were treated with a serial dilution of this compound for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plate was incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to DMSO-treated control cells. The IC₅₀ value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression model.

Signaling Pathways and Workflows

PROTAC Mechanism of Action

The fundamental mechanism of this compound involves hijacking the cell's native ubiquitin-proteasome system to eliminate the EGFR protein.

Caption: PROTAC-mediated degradation of EGFR via ternary complex formation.

Simplified EGFR Signaling Pathway

This compound reduces the total amount of EGFR protein, thereby inhibiting downstream signaling cascades critical for tumor cell proliferation and survival, such as the PI3K/Akt and Ras/MAPK pathways.

Caption: Inhibition of EGFR signaling pathways by PROTAC-induced degradation.

Experimental Workflow for PROTAC Evaluation

The characterization of a novel PROTAC like P3 follows a logical and systematic workflow to determine its efficacy and mechanism of action.

Caption: Workflow for evaluating the biological activity of this compound.

References

The Discovery and Development of PROTAC EGFR Degrader 4 (P3): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of PROTAC EGFR degrader 4, also known as compound P3. This novel proteolysis-targeting chimera has demonstrated significant potential in selectively targeting and degrading mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). This document details the quantitative biological data, experimental methodologies, and the underlying mechanisms of action for this promising therapeutic agent.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis in a significant portion of NSCLC patients. While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance, often through secondary mutations like T790M, remains a major challenge.[2]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.

This compound (P3) is a VHL-recruiting PROTAC designed to selectively degrade mutant EGFR.[2] This guide summarizes the key findings from the seminal publication by Zhao et al. in the European Journal of Medicinal Chemistry (2020), which first described this compound.[2]

Quantitative Biological Data

The following tables summarize the in vitro efficacy and degradation capabilities of this compound (P3) in various NSCLC cell lines.

Table 1: Anti-proliferative Activity of this compound (P3)

| Cell Line | EGFR Status | IC50 (nM) |

| HCC827 | del19 | 0.83 |

| H1975 | L858R/T790M | 203.01 |

| A431 | Wild-Type | >10000 |

Data sourced from Zhao et al. (2020)[2]

Table 2: Degradation Activity of this compound (P3)

| Cell Line | EGFR Status | DC50 (nM) |

| HCC827 | del19 | 0.51 |

| H1975 | L858R/T790M | 126.2 |

Data sourced from Zhao et al. (2020)[2]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the characterization of this compound (P3), based on the procedures outlined by Zhao et al. (2020).[2]

Synthesis of this compound (P3)

The synthesis of this compound (P3) is a multi-step process involving the preparation of the EGFR-targeting moiety, the VHL E3 ligase ligand, and the linker, followed by their conjugation.

-

Step 1: Synthesis of the EGFR Ligand. The purine-based EGFR inhibitor was synthesized as the warhead for the PROTAC.

-

Step 2: Synthesis of the Linker. A flexible PEG linker was prepared with appropriate functional groups for conjugation.

-

Step 3: Synthesis of the VHL Ligand. The hydroxyproline-based VHL ligand was synthesized.

-

Step 4: Conjugation. The EGFR ligand, linker, and VHL ligand were coupled through a series of chemical reactions, likely amide bond formations, to yield the final PROTAC molecule, P3.

Note: For the detailed, step-by-step synthetic route, including reaction conditions and characterization data, please refer to the supplementary information of the original publication by Zhao et al. (2020) in the European Journal of Medicinal Chemistry.

Cell Culture

-

Cell Lines: Human NSCLC cell lines HCC827 (EGFR exon 19 deletion) and H1975 (EGFR L858R/T790M mutation), and the human epidermoid carcinoma cell line A431 (wild-type EGFR) were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for EGFR Degradation

-

Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound (P3) or DMSO as a vehicle control for the indicated time periods.

-

Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (P3) for 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using GraphPad Prism software.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells were treated with this compound (P3) at the indicated concentrations for 48 hours.

-

Staining: Cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).

Cell Cycle Analysis

-

Cell Treatment: Cells were treated with this compound (P3) for 48 hours.

-

Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and then stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms

Mechanism of Action

This compound (P3) functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the mutant EGFR protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of EGFR, marking it for degradation by the 26S proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation.[2]

Caption: Mechanism of action of this compound (P3).

Downstream Signaling Pathways

The degradation of EGFR by P3 leads to the suppression of key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This inhibition ultimately results in decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[2]

Caption: EGFR downstream signaling pathways inhibited by P3-induced degradation.

Experimental Workflow

The development and characterization of this compound (P3) followed a logical workflow from chemical synthesis to comprehensive biological evaluation.

Caption: Experimental workflow for the development of this compound.

Conclusion

This compound (P3) is a potent and selective degrader of mutant EGFR, demonstrating significant anti-proliferative activity in NSCLC cell lines harboring activating and resistance mutations. Its mechanism of action, involving the recruitment of the VHL E3 ligase to induce proteasomal degradation of EGFR, offers a promising strategy to overcome the limitations of traditional EGFR inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and pharmacokinetic properties of P3 is warranted to fully assess its therapeutic potential.

References

In-Depth Technical Guide: PROTAC EGFR Degrader 4 (P3) - Targets and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of PROTAC EGFR degrader 4, also known as P3, a potent and selective degrader of mutant epidermal growth factor receptor (EGFR). EGFR is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC), where activating mutations drive tumor growth. However, the emergence of drug resistance to traditional EGFR inhibitors necessitates the development of novel therapeutic strategies like targeted protein degradation.

This compound (P3) has emerged as a promising agent that selectively induces the degradation of specific mutant forms of EGFR while sparing the wild-type protein, a characteristic that could translate to a wider therapeutic window and reduced side effects. This document details the known targets, selectivity profile, and underlying mechanisms of action of this degrader, supported by quantitative data and detailed experimental methodologies.

Core Concepts: PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously engaging the target protein and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome, effectively eliminating it from the cell.

An In-depth Technical Guide to PROTAC EGFR Degrader 4 for Mutant EGFR Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations has necessitated the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to target and eliminate disease-causing proteins. This technical guide provides a comprehensive overview of a potent PROTAC, EGFR degrader 4 (also referred to as P3), which has demonstrated significant efficacy in degrading mutant forms of EGFR.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system. They consist of two distinct ligands connected by a linker: one binds to the target protein (in this case, mutant EGFR), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal, offering a more sustained and potentially more effective therapeutic outcome.

This guide will delve into the quantitative data supporting the efficacy of PROTAC EGFR degrader 4, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data for this compound (P3), showcasing its potency and selectivity for mutant EGFR.

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| HCC827 | EGFRdel19 | 0.83 ± 0.30 | [1] |

| H1975 | EGFR L858R/T790M | 203 ± 21 | [1] |

| A431 | EGFR WT | 245 ± 30 | [1] |

Table 1: Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potent inhibitory effect on the growth of cancer cell lines harboring EGFR mutations, particularly the EGFRdel19 mutation.

| Cell Line | EGFR Mutation Status | DC50 (nM) | Time Point | Reference |

| HCC827 | EGFRdel19 | 0.51 | 48 hours | [1] |

| H1975 | EGFR L858R/T790M | 126 | Not Specified | [1] |

Table 2: Degradation Activity of this compound. The half-maximal degradation concentration (DC50) values indicate the high potency of the degrader in inducing the degradation of mutant EGFR proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway, the mechanism of action of PROTACs, and a typical experimental workflow for evaluating a PROTAC's efficacy.

Caption: EGFR Signaling Pathway.

Caption: PROTAC Mechanism of Action.

Caption: Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HCC827, H1975, or A431 cells in a 96-well plate at a density of 5,000 cells per well and culture overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using a non-linear regression analysis.

Western Blot Analysis for Protein Degradation and Signaling Pathway Inhibition

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for the specified time (e.g., 48 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EGFR, phospho-EGFR (Tyr1068), Akt, phospho-Akt (Ser473), ERK, phospho-ERK (Thr202/Tyr204), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the protein levels to the loading control to determine the percentage of degradation (for DC50 and Dmax) or the change in phosphorylation status.

-

Conclusion

This compound (P3) has emerged as a highly potent and selective degrader of mutant EGFR, demonstrating significant anti-proliferative activity in relevant cancer cell lines. Its mechanism of action, which involves the complete removal of the target protein, offers a promising strategy to overcome the resistance mechanisms that plague traditional EGFR inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially advance this and similar molecules towards clinical applications. The continued exploration of PROTAC technology holds great promise for the future of targeted cancer therapy.

References

An In-depth Technical Guide: The Role of Autophagy in the Activity of PROTAC EGFR Degrader 4

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive technical overview of the interplay between the autophagy pathway and the function of PROTAC EGFR degrader 4, a targeted protein degrader for mutant Epidermal Growth Factor Receptor (EGFR).

Introduction

The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act as event-driven catalysts, hijacking the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][5]

The Epidermal Growth Factor Receptor (EGFR) is a well-established oncogenic driver, and its aberrant signaling is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[1][6] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance remains a significant clinical hurdle.[1][7] PROTACs offer a promising strategy to overcome this resistance by degrading the entire EGFR protein, thus eliminating both its enzymatic and scaffolding functions.

This guide focuses on a specific molecule, this compound (also referred to as compound P3), a potent degrader of mutant EGFR.[8][9] Notably, its mechanism of action has been linked to autophagy, an intracellular degradation system that disassembles dysfunctional components.[8][10] This document will explore the core activity of this compound, present its quantitative performance metrics, detail relevant experimental protocols, and elucidate the integral role of autophagy in its function.

Mechanism of Action and the Implication of Autophagy

The primary mechanism for most PROTACs involves the ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein (EGFR) and an E3 ligase, leading to polyubiquitination of EGFR and its subsequent recognition and degradation by the 26S proteasome.[3][4]

However, emerging evidence suggests that the cellular protein degradation machinery is more complex, with potential crosstalk between the UPS and the autophagy-lysosome pathway. For this compound, it is explicitly stated that its induced degradation of EGFR is related to autophagy.[8] While the proteasome is primarily responsible for degrading soluble, short-lived proteins, autophagy is capable of degrading larger structures, including protein aggregates and entire organelles, through their engulfment in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.[10][]

The involvement of autophagy in the context of this PROTAC could manifest in several ways:

-

A Parallel Degradation Route: The degrader may engage both the UPS and the autophagy pathway simultaneously to clear EGFR. Some advanced degrader platforms are being intentionally designed to leverage the autophagy-lysosome pathway.[12]

-

A Compensatory Mechanism: Inhibition of the proteasome can lead to an upregulation of autophagy as a compensatory protein clearance mechanism. It is plausible that the high load of ubiquitinated EGFR generated by the PROTAC could trigger or overwhelm the proteasome, activating autophagy as a backup.

-

Stress-Induced Autophagy: Treatment with anti-cancer agents, including EGFR TKIs, is known to induce autophagy as a cellular stress response.[13][14] This induced autophagy could be cytoprotective or contribute to cell death, thereby influencing the overall efficacy of the degrader.

The precise molecular link between this compound and the autophagy machinery warrants further investigation, but its role is a critical consideration for understanding the degrader's complete pharmacological profile.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various cancer cell lines, primarily focusing on its ability to induce degradation (DC₅₀) and inhibit cell proliferation (IC₅₀).

Table 1: Degradation and Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | DC₅₀ (nM) | IC₅₀ (nM) | Source |

| HCC827 | del19 | 0.51 | 0.83 | [8] |

| H1975 | L858R/T790M | 126 | 203.1 | [8] |

| A431 | Wild-Type (WT) | Not specified | 245 | [8] |

-

DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to reduce the level of the target protein by 50%.

-

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the degrader required to inhibit a biological process (e.g., cell proliferation) by 50%.

The data clearly indicates that this compound is exceptionally potent against the EGFR del19 mutant, with sub-nanomolar DC₅₀ and IC₅₀ values. Its activity against the double mutant L858R/T790M is more moderate but still significant, while it shows much lower potency against wild-type EGFR, suggesting a favorable selectivity profile.

Table 2: Cellular Effects of this compound in HCC827 Cells (48-hour treatment)

| Concentration | Apoptosis Induction | Cell Cycle Arrest Phase | Source |

| 10 nM | 31.07% | G1 | [8] |

| 100 nM | 44.80% | G1 | [8] |

These results demonstrate that the degradation of EGFR by this PROTAC leads to significant downstream functional consequences, including the induction of programmed cell death (apoptosis) and arrest of the cell cycle at the G1 phase.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, rendered using DOT language, illustrate the key signaling pathways and a logical experimental workflow.

This compound Mechanism of Action

Caption: Dual degradation pathways for EGFR mediated by this compound.

Simplified EGFR Signaling Pathway

Caption: Key downstream signaling cascades activated by EGFR.

Core Autophagy Signaling Pathway

Caption: The canonical pathway of macroautophagy induction and execution.

Experimental Workflow to Probe Autophagy's Role

Caption: Workflow to assess the contribution of autophagy to PROTAC activity.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing findings.

Western Blotting for EGFR Degradation and Autophagy Flux

This protocol is used to quantify the levels of specific proteins, allowing for the direct measurement of EGFR degradation and the assessment of autophagy induction via LC3 lipidation.

-

Materials and Reagents:

-

Cancer cell lines (e.g., HCC827, H1975).

-

This compound.

-

Autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

PVDF or nitrocellulose membranes.

-

Transfer buffer, TBST (Tris-buffered saline with 0.1% Tween 20).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-EGFR, anti-p-EGFR, anti-LC3B, anti-p62, anti-Actin or anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat with desired concentrations of this compound, with or without autophagy inhibitors, for the specified duration.

-

Lysis: Wash cells with ice-cold PBS, then add RIPA buffer. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15] Centrifuge at ~14,000 x g for 15 minutes at 4°C.[16]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[17]

-

Sample Preparation: Normalize protein concentrations for all samples. Add LDS sample buffer and reducing agent, then heat samples at 70-95°C for 5-10 minutes.[16]

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control. An increase in the LC3-II/LC3-I ratio, especially in the presence of lysosomal inhibitors, indicates increased autophagic flux.[14]

-

Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC₅₀ value of the degrader.

-

Materials and Reagents:

-

96-well clear-bottom cell culture plates.

-

Cancer cell lines.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8).

-

Microplate reader (for luminescence or absorbance).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.[9][18]

-

Assay Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., for CellTiter-Glo, add a volume equal to the culture medium).[17]

-

Incubation and Reading: Incubate for the time specified by the manufacturer (e.g., 10 minutes for CellTiter-Glo, 1-4 hours for CCK-8) to allow the reaction to stabilize.

-

Data Acquisition: Measure luminescence or absorbance using a microplate reader.

-

Analysis: Normalize the readings to the vehicle-treated control cells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.

-

LC3 Lipidation Assay (In Vitro Reconstitution)

This advanced cell-free assay directly measures the enzymatic conversion of LC3-I to LC3-II, providing a direct readout of a core step in autophagosome formation.[19]

-

Materials and Reagents:

-

Procedure:

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by methods such as extrusion or sonication.[21]

-

Reaction Setup: In a microcentrifuge tube, combine the purified ATG proteins, LC3B, ATP, MgCl₂, and liposomes in the reaction buffer.[21]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 20-60 minutes).[20][21]

-

Quenching: Stop the reaction by adding 4X LDS loading buffer and heating the samples (e.g., 60-70°C for 10 minutes).[20][22]

-

Analysis: Analyze the samples by SDS-PAGE. Since LC3-II is lipidated, it will migrate faster on the gel than LC3-I.

-

Visualization: Visualize the protein bands using Coomassie blue staining or Western blot for LC3.[20][21] The appearance and intensity of the lower molecular weight LC3-II band indicate successful lipidation.

-

Conclusion

This compound is a highly effective and selective degrader of mutant EGFR, demonstrating potent anti-proliferative and pro-apoptotic activity in relevant cancer cell models.[8] A key feature of its mechanism is the involvement of the autophagy pathway, which may act in concert with the canonical ubiquitin-proteasome system to ensure efficient clearance of the targeted receptor.

The interplay between targeted protein degradation and autophagy is a rapidly advancing area of research. Understanding this connection is not merely academic; it has profound implications for drug development. Modulating autophagy—either through inhibition to block a potential resistance mechanism or through induction to enhance degradation—could be a viable strategy to improve the therapeutic window and efficacy of PROTACs like EGFR degrader 4. The protocols and data presented in this guide provide a foundational framework for researchers to further dissect this relationship and optimize the next generation of targeted protein degraders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. labhoo.com [labhoo.com]

- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 10. cusabio.com [cusabio.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. EGFR tyrosine kinase inhibition induces autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC3 Lipidation assay for ATG3 Mutants [protocols.io]

- 21. Three-step docking by WIPI2, ATG16L1, and ATG3 delivers LC3 to the phagophore - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC3-lipidation-assay [protocols.io]

The Cellular Impact of PROTAC EGFR Degrader 4 on Non-Small Cell Lung Cancer Cell Lines: A Technical Overview

This technical guide provides a detailed examination of the cellular effects of PROTAC EGFR degrader 4 on Non-Small Cell Lung Cancer (NSCLC) cell lines. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, experimental methodologies, and the underlying signaling pathways.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3] This event-driven mechanism offers a distinct advantage over traditional occupancy-driven inhibitors.[4][5]

In the context of NSCLC, the Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target.[6][7] Activating mutations in the EGFR gene can lead to the hyperactivation of downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MAPK cascades, promoting tumorigenesis.[6][8] While EGFR tyrosine kinase inhibitors (TKIs) have been effective, the development of resistance, often through secondary mutations like T790M, remains a significant clinical challenge.[7][9][10] PROTACs offer a promising strategy to overcome this resistance by degrading the entire EGFR protein, including mutated forms.[4][11]

This guide focuses on this compound, also identified as compound P3, a potent degrader targeting mutant EGFR.[2][12]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been quantified across several key cellular metrics in various NSCLC cell lines. These lines include HCC827, which harbors an EGFR exon 19 deletion (del19), and H1975, which carries the L858R/T790M double mutation, a common resistance mechanism to first-generation TKIs.[12] A431, a cell line with wild-type (WT) EGFR, is included for comparison.

Table 1: Anti-proliferative Activity (IC50)

The IC50 value represents the concentration of the degrader required to inhibit cell proliferation by 50%.

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| HCC827 | EGFRdel19 | 0.83 ± 0.30[12] |

| H1975 | EGFRL858R/T790M | 203 ± 21[12] |

| A431 | EGFRWT | 245 ± 30[12] |

Table 2: Protein Degradation Efficiency (DC50)

The DC50 value is the concentration of the degrader required to induce 50% degradation of the target protein.

| Cell Line | Targeted EGFR Mutant | DC50 (nM) |

| HCC827 | EGFRdel19 | 0.51[12] |

| H1975 | EGFRL858R/T790M | 126[12] |

Table 3: Apoptosis Induction

The pro-apoptotic effect of this compound was evaluated in the HCC827 cell line after 48 hours of treatment.

| Treatment Concentration (nM) | Percentage of Apoptotic Cells (%) |

| 10 | 31.07[12] |

| 100 | 44.80[12] |

Table 4: Cell Cycle Arrest

This compound was found to induce cell cycle arrest at the G1 phase in both HCC827 and H1975 cell lines.[12]

| Cell Line | Effect |

| HCC827 | G1 Phase Arrest[12] |

| H1975 | G1 Phase Arrest[12] |

Visualizations: Pathways and Processes

Diagrams are provided to visually represent the key mechanisms and workflows discussed.

Caption: General mechanism of action for this compound.

Caption: Simplified EGFR signaling pathways inhibited by degrader 4.

Caption: Workflow for evaluating the cellular effects of a PROTAC.

Experimental Protocols

The following sections detail the standard methodologies employed to obtain the quantitative data presented above.

Cell Culture

NSCLC cell lines (e.g., HCC827, H1975, A431) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (IC50 Determination)

-

Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with serially diluted concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Quantification: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The absorbance is read using a microplate reader.

-

Analysis: The results are normalized to untreated controls, and the IC50 values are calculated using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Western Blotting (DC50 and Pathway Analysis)

Western blotting is a key technique to confirm the PROTAC-induced degradation of the target protein.[13]

-

Cell Lysis: Cells are treated with varying concentrations of the PROTAC for a set time (e.g., 48 hours).[12] After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total EGFR, phosphorylated-EGFR, Akt, p-Akt, and a loading control like GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The protein levels are normalized to the loading control. The DC50 value is calculated by plotting the percentage of remaining protein against the log of the degrader concentration.[11]

Apoptosis Assay

-

Cell Treatment: Cells are seeded and treated with this compound at specified concentrations (e.g., 10 and 100 nM) for 48 hours.[12]

-

Staining: Both floating and adherent cells are collected and stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic.

-

Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is quantified.

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with the PROTAC degrader for a specified time.

-

Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.

-

Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT).

Summary of Cellular Effects

This compound demonstrates potent and selective activity against NSCLC cell lines harboring activating and resistant EGFR mutations.[12] It effectively induces the degradation of EGFRdel19 and EGFRL858R/T790M at nanomolar concentrations, leading to the inhibition of downstream signaling through effectors like Akt.[12] This targeted degradation translates into significant anti-proliferative effects, the induction of apoptosis, and arrest of the cell cycle at the G1 phase.[12] The data collectively supports the therapeutic potential of PROTAC-mediated EGFR degradation as a strategy to overcome TKI resistance in NSCLC.

References

- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cells | Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]

- 11. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PROTAC EGFR Degrader 4-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in various cancers, particularly non-small cell lung cancer (NSCLC). However, the efficacy of traditional EGFR tyrosine kinase inhibitors (TKIs) is often limited by the emergence of drug resistance mutations. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance by inducing the degradation of the target protein rather than merely inhibiting its activity. This technical guide focuses on PROTAC EGFR degrader 4, also known as compound P3, a potent and selective degrader of mutant EGFR, and elucidates its mechanism of inducing apoptosis in cancer cells.

This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to mutant EGFR, leading to its ubiquitination and subsequent degradation.[1] This degradation is mediated through both the proteasome and autophagy pathways.[1] The depletion of mutant EGFR disrupts downstream pro-survival signaling pathways, such as the PI3K/Akt pathway, ultimately triggering apoptosis and cell cycle arrest in cancer cells.[1][2]

Data Presentation

The following tables summarize the quantitative data on the activity of this compound in various cancer cell lines.

Table 1: Anti-proliferative and Degradation Activity of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) | DC50 (nM) | Reference(s) |

| HCC827 | EGFRdel19 | 0.83 ± 0.30 | 0.51 | [2] |

| H1975 | EGFRL858R/T790M | 203 ± 21 | 126 | [2] |

| A431 | EGFRWT | 245 ± 30 | Not specified | [2] |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Table 2: Apoptosis Induction and Cell Cycle Arrest by this compound

| Cell Line | Treatment Concentration (nM) | Treatment Duration | Apoptotic Cells (%) | Cell Cycle Arrest | Reference(s) |

| HCC827 | 10 | 48 hours | 31.07 | G1 phase | [2] |

| HCC827 | 100 | 48 hours | 44.80 | G1 phase | [2] |

| H1975 | Not specified | 48 hours | Not specified | G1 phase | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound-induced apoptosis.

References

Technical Guide: PROTAC EGFR Degrader 4 Induces G1 Cell Cycle Arrest in H1975 Non-Small Cell Lung Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) necessitates novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) offer a distinct mechanism by inducing the degradation of target proteins rather than merely inhibiting them. This technical guide provides an in-depth analysis of PROTAC EGFR degrader 4 (also referred to as compound P3), focusing on its efficacy in inducing cell cycle arrest in the H1975 human lung adenocarcinoma cell line, which harbors the EGFRL858R/T790M double mutation conferring resistance to early-generation TKIs. This document details the quantitative biological activity, the molecular mechanism of action, and comprehensive experimental protocols for evaluating such compounds.

Quantitative Data Summary

This compound demonstrates potent and specific activity against H1975 cells by effectively inducing the degradation of the mutant EGFR protein and inhibiting cell proliferation.

Table 1: Biological Activity of this compound in H1975 Cells

| Parameter | Value | Cell Line | Notes |

| IC50 (Anti-proliferative Activity) | 203.1 nM (± 21 nM)[1] | H1975 (EGFRL858R/T790M) | The concentration at which 50% of cell growth is inhibited. |

| DC50 (EGFR Degradation) | 126.2 nM[2][3][4] | H1975 (EGFRL858R/T790M) | The concentration at which 50% of the target protein is degraded after 48 hours.[1] |

Table 2: Cellular Effects of this compound in H1975 Cells

| Cellular Process | Observation | Concentration(s) | Treatment Time |

| Cell Cycle | Arrest at G1 phase[1][2] | Not specified | 48 hours[1] |

| Downstream Signaling | Dramatic reduction in phosphorylation of EGFR and Akt[1] | 3 nM and 100 nM[1] | 48 hours[1] |

Mechanism of Action and Signaling

This compound is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to target and eliminate the mutant EGFR protein.

PROTAC-Mediated EGFR Degradation

The degrader functions by forming a ternary complex, bringing together the target protein (EGFRL858R/T790M) and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][5] This proximity induces the E3 ligase to tag the EGFR protein with a polyubiquitin chain. This "kiss of death" marks the protein for recognition and subsequent destruction by the proteasome.[6] Studies indicate that the degradation process for this compound involves both the proteasome and autophagy-related pathways.[1][4]

Inhibition of Downstream Signaling and G1 Arrest

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades crucial for cell proliferation and survival, most notably the PI3K/Akt pathway.[7] By degrading the EGFR protein, this compound effectively shuts down this signaling cascade, which is evidenced by the reduced phosphorylation of both EGFR itself and its key downstream effector, Akt.[1] The inhibition of the EGFR/Akt pathway prevents cells from passing the G1/S checkpoint of the cell cycle, leading to G1 arrest and a halt in proliferation.[1][2]

Experimental Protocols

The following section details the key methodologies required to investigate the effects of this compound on H1975 cells.

Cell Culture and Maintenance

-

Cell Line: H1975 cells (ATCC) are cultured in RPMI-1640 medium.[7]

-

Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[7]

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using standard trypsinization protocols.

Western Blot Analysis for Protein Degradation and Signaling

-

Seeding: Plate H1975 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for specified time points (e.g., 24, 48 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitor cocktails.[7]

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein lysate (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.[7]

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-β-actin) overnight at 4°C.[7]

-

Detection: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. Visualize bands using an ECL detection system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (β-actin). Calculate DC50 values using non-linear regression in software like GraphPad Prism.

Cell Viability Assay (IC50 Determination)

-

Seeding: Seed H1975 cells (e.g., 5,000 cells/well) in 96-well plates and allow them to attach overnight.[7]

-

Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 48 or 96 hours).[7]

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.[7]

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve in software like GraphPad Prism.[7]

Flow Cytometry for Cell Cycle Analysis

-

Seeding and Treatment: Plate H1975 cells in 6-well plates. After overnight adherence, treat with this compound at relevant concentrations (e.g., 1x, 5x, 10x IC50) for 48 hours.

-

Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Fixation: Resuspend cells in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent agent against the TKI-resistant H1975 NSCLC cell line. By hijacking the ubiquitin-proteasome system, it effectively induces the degradation of mutant EGFR, leading to the suppression of critical downstream pro-survival signaling through the Akt pathway. This targeted degradation culminates in G1 phase cell cycle arrest, thereby inhibiting tumor cell proliferation.[1][2] The data and protocols presented herein provide a comprehensive guide for researchers investigating this and similar targeted protein degraders as a promising therapeutic strategy to overcome acquired drug resistance in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent small molecule PROTACs targeting mutant EGFR - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

An In-depth Technical Guide to PROTAC EGFR Degrader 4 (P3) for the Targeted Degradation of EGFRdel19 Mutation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted therapy, shifting the paradigm from inhibition to induced degradation of pathogenic proteins. This guide focuses on PROTAC EGFR degrader 4, also identified as compound P3, a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR) harboring the exon 19 deletion (del19) mutation, a key driver in non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the molecular characteristics, mechanism of action, and preclinical efficacy of this compound, supported by detailed experimental protocols and pathway visualizations to aid in its research and development.

Introduction to this compound (P3)

This compound (P3) is a heterobifunctional molecule designed to specifically induce the degradation of mutant EGFR, particularly the EGFRdel19 variant. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). P3 consists of three key components: a ligand that binds to mutant EGFR, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties. By forming a ternary complex between mutant EGFR and VHL, P3 facilitates the ubiquitination of EGFRdel19, marking it for degradation by the proteasome.

Quantitative Data Summary

The preclinical efficacy of this compound (P3) has been demonstrated in various NSCLC cell lines. The following tables summarize the key quantitative data reported for this compound.

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| HCC827 | EGFRdel19 | 0.83 | [1] |

| H1975 | EGFRL858R/T790M | 203.01 | [1] |

Table 1: Anti-proliferative Activity of this compound (P3)

| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |

| HCC827 | EGFRdel19 | 0.51 | [1] |

| H1975 | EGFRL858R/T790M | 126.2 | [1] |

Table 2: Degradation Activity of this compound (P3)

Mechanism of Action and Signaling Pathways

This compound (P3) leverages the cellular ubiquitin-proteasome machinery to achieve its therapeutic effect. The process can be visualized as a catalytic cycle.

Upon degradation of EGFRdel19, its downstream signaling pathways, which are constitutively active in cancer cells, are suppressed. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, both of which are critical for cell proliferation, survival, and growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the standard protocols for the key experiments used to characterize this compound.

Western Blotting for EGFR Degradation and Pathway Inhibition

This protocol is used to quantify the degradation of total EGFR and the inhibition of phosphorylation of downstream signaling proteins like AKT and ERK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time and concentrations. Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well plates.

-

Cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidic isopropanol).